molecular formula C15H12BrFO3 B2591640 2-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde CAS No. 429623-54-1

2-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde

Cat. No.: B2591640
CAS No.: 429623-54-1
M. Wt: 339.16
InChI Key: XEJZYDJKFRDDJT-UHFFFAOYSA-N
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Description

“2-Bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzaldehyde” is a complex organic compound . It has a molecular formula of C15H12BrFO3 . This compound is related to the class of organic compounds known as n-benzylbenzamides, which are compounds containing a benzamide moiety that is N-linked to a benzyl group .


Molecular Structure Analysis

The molecular structure of “this compound” is determined by its molecular formula, C15H12BrFO3 . The compound contains bromine, fluorine, and oxygen functional groups attached to a benzyl group .


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the conditions and the reactants present. As an organic compound, it can undergo a variety of reactions, including substitution, addition, and elimination reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.5±0.1 g/cm3, a boiling point of 682.2±55.0 °C at 760 mmHg, and a flash point of 366.4±31.5 °C . It has a molar refractivity of 132.5±0.3 cm3 and a molar volume of 361.3±3.0 cm3 .

Properties

IUPAC Name

2-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFO3/c1-19-14-6-11(8-18)12(16)7-15(14)20-9-10-4-2-3-5-13(10)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJZYDJKFRDDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Br)OCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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